molecular formula C8H9BrN2O B1532916 N-(5-bromopyridin-3-yl)propionamide CAS No. 1171897-14-5

N-(5-bromopyridin-3-yl)propionamide

Cat. No.: B1532916
CAS No.: 1171897-14-5
M. Wt: 229.07 g/mol
InChI Key: LCVFJAPOTXJYHG-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Pyridine-containing Amides

Pyridine-containing amides are a significant class of organic compounds that feature prominently in the fields of medicinal chemistry and materials science. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts specific electronic and structural properties to the molecule. It can act as a hydrogen bond acceptor and participate in various non-covalent interactions, which are crucial for molecular recognition processes, such as the binding of a drug to its biological target.

Significance in Contemporary Chemical and Pharmaceutical Research

The significance of N-(5-bromopyridin-3-yl)propionamide in contemporary research lies primarily in its potential as a building block or intermediate in the synthesis of more complex molecules with valuable pharmacological properties. lookchem.com Chemical suppliers list it as a pharmaceutical intermediate, suggesting its role in the discovery and development of new therapeutic agents. lookchem.com

The presence of a bromine atom on the pyridine ring is of particular importance. Halogen atoms, like bromine, can modulate the electronic properties of the aromatic ring and can serve as a handle for further chemical transformations through various cross-coupling reactions. This allows for the synthesis of a library of related compounds, a common strategy in drug discovery to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

While specific research on this compound is not extensively documented in publicly available literature, the broader class of pyridine amides has been investigated for a range of biological activities. For instance, a Russian patent discloses indazole derivatives, a class of compounds that can be conceptually related to pyridine-based structures, as inhibitors of the Wnt signaling pathway. google.com This pathway is implicated in a variety of diseases, including cancer, fibrosis, and neurodegenerative disorders. google.com The exploration of such compounds underscores the therapeutic potential of molecules with similar structural motifs.

Overview of Academic Research Trajectories for this compound

Currently, the academic research trajectory for this compound appears to be in its nascent stages. The compound is primarily available through chemical suppliers, indicating its use in synthetic and medicinal chemistry laboratories. The lack of extensive, dedicated publications on this specific molecule suggests that it may be a relatively new or specialized intermediate.

Future research on this compound is likely to follow several paths. A primary focus will probably be its incorporation into larger, more complex molecules to assess their biological activity against various disease targets. This could involve using the bromine atom for cross-coupling reactions to introduce new functional groups and build molecular diversity.

Another potential research avenue is the investigation of the intrinsic biological properties of this compound itself or its simple derivatives. Given the known activities of other pyridine amides, it could be screened for a variety of biological effects, such as enzyme inhibition or receptor modulation.

Below is a table summarizing the basic properties of this compound based on available supplier data.

PropertyValue
CAS Number 1171897-14-5
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.07 g/mol
Appearance White powder lookchem.com
Purity ≥95% lookchem.com
Storage 2-8°C lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-bromopyridin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-8(12)11-7-3-6(9)4-10-5-7/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVFJAPOTXJYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738929
Record name N-(5-Bromopyridin-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171897-14-5
Record name N-(5-Bromopyridin-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 5 Bromopyridin 3 Yl Propionamide

Optimized Synthesis Pathways for N-(5-bromopyridin-3-yl)propionamide

The synthesis of this compound is centered on the efficient formation of a stable amide linkage between a pyridine (B92270) precursor and a propionyl group. The optimization of this process relies on the strategic selection of reagents and reaction conditions to ensure high yield and purity.

The core of the synthesis is the creation of the amide bond. This can be achieved through several reliable methods common in organic synthesis. A primary route involves the acylation of 5-bromo-3-aminopyridine with a propanoic acid derivative.

One effective strategy is the use of an acyl chloride, such as propionyl chloride , in an inert atmosphere. In this reaction, the nucleophilic amine group of 5-bromo-3-aminopyridine attacks the electrophilic carbonyl carbon of propionyl chloride, leading to the formation of the amide and releasing hydrochloric acid (HCl) as a byproduct.

Alternatively, the amide bond can be formed directly from propanoic acid using coupling agents. wikipedia.org Carbodiimide-based reagents, like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are frequently used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. This method is often performed in the presence of an auxiliary nucleophile like N-Hydroxybenzotriazole (HOBT) to improve efficiency and minimize side reactions. researchgate.net

Table 1: Key Amide Bond Formation Reactions

Reactant 1 Reactant 2 Reagent/Conditions Product
5-bromo-3-aminopyridine Propionyl chloride Inert atmosphere This compound

The successful synthesis of the target compound is highly dependent on the quality and reactivity of its precursors. The key precursors are a 3-aminopyridine (B143674) derivative and a propanoic acid derivative.

The synthesis of the crucial precursor, 5-bromo-3-aminopyridine , typically begins with the bromination of a suitable pyridine derivative. The other essential component, propanoic acid , is commercially available. For amide bond formation, it can be converted into more reactive forms, such as propionyl chloride, or used directly with activating agents. wikipedia.org The reaction is generally carried out in a suitable inert organic solvent, such as N,N-Dimethyl-formamide (DMF), especially when using coupling agents. researchgate.netgoogle.com

This compound as a Key Synthetic Intermediate

The chemical structure of this compound, featuring a reactive bromine atom on a pyridine ring and a stable amide functional group, makes it a valuable building block for more complex molecules, particularly in the field of medicinal chemistry.

Derivatives of 1H-pyrazolo[3,4-b]pyridine are recognized for their potent biological activities, including the inhibition of enzymes like human nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and TANK-binding kinase 1 (TBK1). nih.govnih.gov this compound serves as a strategic starting material for these scaffolds. The bromine atom at the 5-position of the pyridine ring is a key functional handle for palladium-catalyzed cross-coupling reactions, such as C-N coupling. nih.gov This allows for the introduction of various amines and other nitrogen-containing heterocycles, which is a critical step in building the final pyrazolo[3,4-b]pyridine-based inhibitors. The amide portion of the molecule can either be part of the final structure or be modified in subsequent synthetic steps.

Indazole and its derivatives are another important class of heterocyclic compounds with a wide range of pharmacological activities, including use as anti-inflammatory and anti-tumor agents. researchgate.net The synthesis of substituted indazole-3-carboxamides , for instance, often involves the coupling of an indazole-3-carboxylic acid with a desired amine. researchgate.netnih.gov

While not a direct precursor to the indazole ring itself, this compound is a valuable building block for creating complex indazole-containing molecules. The bromo-substituent can be used to attach the entire N-(propionyl)pyridin-3-yl moiety to an indazole core through metal-catalyzed cross-coupling reactions, providing access to novel and elaborate structures. The amide coupling agents typically used in these syntheses include EDC.HCl and HOBT in a solvent like DMF. researchgate.net

Table 2: Application in Heterocyclic Synthesis

Intermediate Target Scaffold Key Reaction Type Reference
This compound 1H-pyrazolo[3,4-b]pyridine derivatives Palladium-catalyzed C-N coupling nih.gov

The utility of this compound extends beyond the synthesis of specific ring systems. It stands as a versatile building block for a wide array of diverse heterocyclic scaffolds. The strategic placement of the bromine atom allows chemists to employ a multitude of modern synthetic techniques, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, effectively allowing for the "stitching" together of complex molecular architectures. The amide group provides a point of stability and can influence the electronic properties and conformation of the final molecule, making this compound a highly adaptable tool in the synthesis of novel chemical entities.

Catalytic Approaches in the Synthesis and Derivatization of this compound

Catalytic methods are paramount in modern organic synthesis, offering high efficiency, selectivity, and functional group tolerance. For a molecule such as this compound, which possesses multiple reactive sites, catalytic strategies are essential for both its construction and its elaboration into more complex structures. The primary catalytic handles on this molecule are the amide nitrogen for potential N-acylation or alkylation and the bromine atom on the pyridine ring, which is a prime substrate for a variety of cross-coupling reactions.

The formation of the amide bond in this compound from 5-bromo-3-aminopyridine and a propionyl source can be achieved through several catalytic methods. While classical approaches involving acid chlorides and a base are common, modern catalytic techniques offer milder conditions and broader substrate compatibility.

Catalytic N-acylation reactions have been developed that could be applicable to the synthesis of the target compound. These methods often employ a catalyst to activate either the amine or the carboxylic acid derivative. For instance, organocatalysts like chiral isothioureas have been shown to effectively catalyze the N-acylation of N-aminoindoles with aroyl chlorides, suggesting their potential applicability to aminopyridines. dicp.ac.cnntu.edu.sg

Palladium-catalyzed amidation reactions represent another powerful tool for C-N bond formation. These reactions can couple aryl halides with amides, or in some variations, amines with acyl sources. nih.govnih.govacs.org Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type couplings, also provide a viable and economically attractive alternative to palladium for the synthesis of N-aryl amides. nih.govacs.org

Table 1: Synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide

Reactant 1Reactant 2ReagentSolventTemperatureTimeYieldReference
5-bromo-2-methylpyridin-3-amineAcetic anhydride (B1165640)H₂SO₄ (catalytic)Acetonitrile60 °C0.5 hN/A dicp.ac.cn

This reaction provides the N-acylated bromopyridine core, which is the immediate precursor for the derivatization reactions discussed in the following section. The general principles of catalytic N-acylation suggest that similar transformations could be achieved using a suitable catalyst system under milder conditions.

The bromine atom at the 5-position of the pyridine ring in this compound is a versatile handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating molecular diversity from a common intermediate. The most prominent among these are the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 5-position of the pyridine ring.

A study on the Suzuki cross-coupling of the closely related N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids has been reported, providing valuable insights into the reaction conditions and scope. dicp.ac.cn The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a phosphine (B1218219) ligand and a base.

Table 2: Palladium-Catalyzed Suzuki Cross-Coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with Arylboronic Acids dicp.ac.cn

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemperatureTime (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Dioxane100 °C1285
24-Methylphenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Dioxane100 °C1282
34-Methoxyphenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Dioxane100 °C1288
44-Chlorophenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Dioxane100 °C1278
54-Fluorophenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Dioxane100 °C1275
63-Nitrophenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Dioxane100 °C1270
72-Naphthylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Dioxane100 °C1280
8Thiophene-2-boronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Dioxane100 °C1272
9Furan-2-boronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Dioxane100 °C1268

The data demonstrates that the Suzuki coupling is highly effective for the arylation of the N-acyl-5-bromopyridine scaffold, tolerating a range of electron-donating and electron-withdrawing groups on the boronic acid partner, as well as heterocyclic boronic acids. The use of SPhos as a ligand is crucial for achieving high yields, as it is a bulky and electron-rich phosphine that promotes the key steps of the catalytic cycle.

Other Catalytic Derivatizations

Beyond the Suzuki coupling, other palladium-catalyzed reactions can be envisioned for the derivatization of this compound:

Buchwald-Hartwig Amination: This reaction would allow for the introduction of a variety of nitrogen-based nucleophiles at the 5-position, leading to the synthesis of 5-amino- or 5-amido-pyridine derivatives. The choice of palladium catalyst and ligand is critical to achieve high efficiency. dicp.ac.cn

Heck Coupling: The Heck reaction would enable the formation of a carbon-carbon bond between the 5-position of the pyridine ring and an alkene, providing access to 5-vinylpyridine derivatives.

Sonogashira Coupling: This coupling reaction with a terminal alkyne would yield 5-alkynylpyridine derivatives, which are valuable intermediates for further transformations.

The application of these catalytic methodologies allows for the extensive diversification of the this compound scaffold, making it a valuable platform for the synthesis of a wide array of functional molecules.

Medicinal Chemistry and Pharmacological Investigations of N 5 Bromopyridin 3 Yl Propionamide and Its Derivatives

Modulation of Wnt Signaling Pathway Activity

The intricate nature of the Wnt signaling cascade offers multiple points for pharmacological modulation. Therapeutic strategies have evolved to target various components of the pathway, from the extracellular ligands and their receptors to intracellular signal transducers and nuclear transcription factors. Small molecule inhibitors have emerged as a particularly promising class of therapeutics for diseases driven by aberrant Wnt activation. scilit.com

N-(5-bromopyridin-3-yl)propionamide as a Precursor for Wnt Pathway Inhibitors

While this compound is not extensively documented as a direct inhibitor of the Wnt pathway itself, its chemical structure represents a valuable scaffold for the synthesis of more complex and potent Wnt signaling inhibitors. The pyridine (B92270) core is a privileged structure in medicinal chemistry, known for its ability to form key interactions with biological targets and for its favorable pharmacokinetic properties. mdpi.comnih.govnih.gov

The development of Wnt inhibitors has seen the rise of several classes of compounds built upon heterocyclic scaffolds, including pyridines, pyrimidines, and quinazolines. nih.govnih.govnih.gov Notably, research into pyridinyl acetamide (B32628) and 3,4,5-trisubstituted pyridine derivatives has led to the discovery of potent inhibitors of the Wnt pathway. acs.orgacs.orgnih.govbiorxiv.org These findings underscore the potential of the this compound framework as a foundational element for generating novel therapeutic agents. The bromo-substitution on the pyridine ring provides a reactive handle for further chemical modification and optimization through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity. mdpi.com

Mechanisms of Wnt Pathway Antagonism

Inhibitors derived from pyridine-based scaffolds can antagonize the Wnt pathway through several mechanisms, primarily by targeting key enzymes or protein-protein interactions within the signaling cascade.

A prominent mechanism is the inhibition of Porcupine (PORCN) , a membrane-bound O-acyltransferase located in the endoplasmic reticulum. acs.orgnih.gov PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent binding to Frizzled receptors on target cells. nih.govfrontiersin.org By blocking PORCN, inhibitors prevent the secretion of all 19 human Wnt proteins, effectively shutting down both canonical (β-catenin-dependent) and non-canonical Wnt signaling at an upstream point. nih.govnih.gov Several potent and selective pyridine-based inhibitors, such as GNF-6231, have been developed that function through this mechanism. acs.orgacs.orgnih.gov

Other mechanisms targeted by small molecule inhibitors include:

Tankyrase Inhibition : Tankyrase (TNKS) is an enzyme that promotes the degradation of Axin, a key component of the β-catenin destruction complex. Inhibiting tankyrase stabilizes Axin, thereby enhancing the degradation of β-catenin and suppressing Wnt signaling. scilit.com

Disruption of β-catenin/TCF Interaction : Downstream in the nucleus, the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors is the final step in activating Wnt target gene expression. Small molecules have been developed to block this critical protein-protein interaction, thus preventing the transcription of genes that drive proliferation and survival. scilit.com

Targeting Downstream of β-catenin : Some inhibitors, including certain quinazoline (B50416) derivatives, have been shown to suppress Wnt signaling without altering β-catenin levels, suggesting they act on downstream elements of the pathway. nih.gov

The table below summarizes some pyridine-derivative inhibitors and their mechanisms of action.

Inhibitor ClassExampleTargetMechanism of Action
Pyridinyl Acetamides GNF-6231Porcupine (PORCN)Inhibits the palmitoylation and secretion of Wnt ligands, blocking upstream pathway activation. acs.org
3,4,5-Trisubstituted Pyridines CCT251545Intracellular (Target Undisclosed)Inhibits Wnt pathway activity through a cell-based pathway screen, acting intracellularly. biorxiv.org
2-Aminopyridine Oxazolidinones N/ATankyrase (TNKS)Designed to mimic other tankyrase inhibitors, stabilizing the β-catenin destruction complex. scilit.com

Therapeutic Implications in Diseases Characterized by Aberrant Wnt Activation

The central role of Wnt signaling in cell growth and differentiation means its aberrant activation is a driver for numerous pathologies, creating a broad scope for the therapeutic application of Wnt inhibitors.

Hyperactivation of the Wnt/β-catenin pathway is a hallmark of many cancers, where it promotes tumor initiation, growth, metastasis, and resistance to therapy. scilit.comnih.gov Consequently, inhibiting this pathway is a major focus of cancer drug development. nih.gov

Cancer TypeRole of Aberrant Wnt SignalingTherapeutic Approach
Colorectal Cancer Mutations in APC or β-catenin lead to constitutive pathway activation in over 90% of cases, driving proliferation. nih.govPorcupine inhibitors and molecules targeting the β-catenin/TCF interaction are under investigation. nih.govbiorxiv.org
Ovarian Cancer Wnt signaling is implicated in tumor growth and the maintenance of cancer stem cells.Targeting Wnt may help overcome resistance to standard chemotherapy.
Pancreatic Cancer Mutations in Wnt pathway components like RNF43 are found in a subset of pancreatic cancers. researchgate.netPorcupine inhibitors have shown efficacy in preclinical models with RNF43 mutations. nih.gov
Breast Cancer Particularly in triple-negative breast cancer (TNBC), Wnt signaling is associated with tumor progression and poor prognosis. nih.govacs.orgThienopyrimidine and quinazoline-based inhibitors have shown selective activity against TNBC cells. nih.govacs.org
Liver Cancer (Hepatocellular Carcinoma) The pathway is frequently activated and contributes to tumor development and stemness.Wnt inhibitors are being explored in combination with other targeted therapies like sorafenib.
Prostate Cancer Wnt signaling is involved in tumor progression and the development of castration-resistant disease.
Hematologic Cancers Wnt signaling is crucial for the self-renewal of leukemia stem cells.

Emerging evidence indicates that impaired Wnt signaling contributes to the pathogenesis of neurodegenerative diseases. nih.gov In Alzheimer's disease, downregulation of the Wnt pathway is associated with the accumulation of amyloid-β, synaptic dysfunction, and neuronal loss. acs.orgnih.gov Restoring Wnt signaling through the inhibition of negative regulators like Dickkopf-1 (DKK1) or glycogen (B147801) synthase kinase-3β (GSK-3β) has been shown to protect against amyloid-β toxicity and improve cognitive function in preclinical models. acs.org This suggests that carefully modulated Wnt pathway activation could be a viable neuroprotective strategy.

The Wnt pathway is also a key regulator of immune responses and inflammation. Its dysregulation is implicated in autoimmune diseases where it can influence immune cell differentiation and promote chronic inflammation.

Rheumatoid Arthritis (RA) : In RA, Wnt signaling is involved in synovial inflammation and the regulation of bone metabolism, contributing to the characteristic joint erosion. biorxiv.org Wnt inhibitors like DKK1 are found at elevated levels in RA patients.

Psoriasis : The non-canonical Wnt ligand Wnt5a is strongly implicated in the inflammatory cascades that drive psoriatic lesions. nih.gov Antagonizing these pathways could therefore represent a novel therapeutic avenue for psoriasis and psoriatic arthritis.

Developmental and Genetic Disorders (e.g., Osteoporosis-Pseudoglioma Syndrome, Familial Exudative Vitreoretinopathy)

The canonical Wnt signaling pathway is integral to numerous developmental processes, and its dysregulation is linked to several genetic disorders. nih.gov Among these are Osteoporosis-Pseudoglioma Syndrome (OPPG) and Familial Exudative Vitreoretinopathy (FEVR).

OPPG is a rare autosomal recessive condition marked by severe osteoporosis beginning in childhood and vision loss. nih.gov It is caused by loss-of-function mutations in the LRP5 gene, a co-receptor in the Wnt signaling pathway. nih.govnih.gov These mutations impair the body's ability to build and maintain bone mass, leading to increased fracture risk. nih.gov

Familial Exudative Vitreoretinopathy (FEVR) is a hereditary disorder affecting the development of blood vessels in the retina, which can lead to vision loss. entokey.comnih.gov The disease is genetically heterogeneous, with mutations in genes of the Norrin/β-catenin signaling pathway, a specific branch of Wnt signaling, accounting for about half of the cases. entokey.comnih.govarvojournals.orgnih.govarvojournals.org Key genes implicated include LRP5, FZD4, TSPAN12, and NDP. entokey.comnih.govarvojournals.org Inactivating mutations in these genes disrupt the normal development of retinal vasculature. arvojournals.orgnih.gov

Given that this compound and its derivatives function as activators of the Wnt signaling pathway, they represent a potential therapeutic avenue for such disorders. Research has shown that small molecule activators of Wnt signaling can help normalize defective retinal vasculature in mouse models of FEVR, suggesting a new approach to treatment by bypassing the genetic defects. arvojournals.org Similarly, activating the Wnt pathway is a therapeutic strategy for bone diseases like osteoporosis. nih.govnih.govmdpi.com By stimulating the pathway downstream of the mutated receptor components, these compounds could potentially compensate for the genetic deficits underlying OPPG and FEVR.

Role in Stem Cell Research

The Wnt signaling pathway plays a complex and critical role in stem cell biology, governing both self-renewal and differentiation. nih.govnih.gov This makes small molecule modulators of the pathway, such as this compound, valuable tools in stem cell research and for potential applications in regenerative medicine.

The influence of Wnt signaling is context-dependent. In naive human embryonic stem cells (hESCs), the Wnt/β-catenin pathway promotes self-renewal by stimulating proliferation and inhibits the transition to a primed state. pnas.org In mouse embryonic stem cells (mESCs), Wnt signaling has also been shown to support long-term self-renewal and maintain pluripotency. nih.gov

Conversely, in other contexts, activation of the Wnt/β-catenin pathway can drive hESCs toward differentiation, particularly into the mesoderm lineage. pnas.org The ability to direct stem cell fate is crucial for generating specific cell types for therapeutic use. Activators of Wnt signaling can be used to study the molecular mechanisms that control these fate decisions and to guide the differentiation of stem cells into desired lineages, such as osteoblasts for bone regeneration. nih.govnih.gov

Investigation of Enzyme Inhibition Potentials (from related propionamide (B166681) compounds)

While specific inhibitory data for this compound is not extensively documented in public literature, the propionamide scaffold is present in various compounds known to inhibit key enzymes, suggesting potential areas for investigation.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades the endocannabinoid anandamide (B1667382) and other fatty acid amides. nih.govnih.gov Inhibiting FAAH increases the levels of these endogenous signaling lipids, which can produce therapeutic effects such as pain relief and anxiety reduction, making FAAH a significant drug target. nih.govmdpi.comnih.gov Various classes of FAAH inhibitors have been developed, including carbamates, ureas, and α-ketoheterocycles. nih.govresearchgate.net The propionamide moiety itself is not a classic FAAH-inhibiting pharmacophore, but related amide structures are central to this field. For instance, piperidinylcycloalkylmethyl propionamide derivatives have been developed as dual-activity compounds. nih.govdrugbank.comresearchgate.net The exploration of heterocyclic N-carboxamides as FAAH inhibitors indicates that diverse chemical scaffolds can be adapted to target this enzyme. researchgate.net

Table 1: Examples of FAAH Inhibitors with Related Structural Motifs

Compound ClassReported ActivityReference
Piperidine/piperazine ureasHighly selective for FAAH, carbamylates the catalytic Ser241. nih.gov
α-KetoheterocyclesReversible, competitive inhibitors. nih.gov
Pyridine heterocyclesIdentified as potential FAAH inhibitors through screening. mdpi.com
Imidazole-based carboxamidesPotent, long-acting FAAH inhibitors (e.g., BIA 10-2474). researchgate.net

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for synthesizing prostaglandins, key mediators of inflammation and pain. nih.govresearchgate.net Inhibition of these enzymes is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Several compounds containing a pyridine or propionamide-related structure have been investigated as COX inhibitors. For example, various novel pyrimidine-pyridine hybrids have been synthesized and shown to possess COX inhibitory activity, with some compounds exhibiting better COX-2 inhibition than the standard drug celecoxib (B62257). nih.gov The development of N-propionamide -substituted derivatives of other heterocyclic systems has also been explored to improve properties like lipophilicity while retaining COX-2 inhibition potency. nih.gov

Table 2: Examples of COX Inhibition by Related Pyridine and Propionamide Derivatives

Compound SeriesTargetNotable FindingReference
Pyrimidine-pyridine hybridsCOX-1/COX-2Some derivatives showed better COX-2 inhibitory activity (IC₅₀ = 0.25-0.89 µM) than celecoxib (IC₅₀ = 1.11 µM). nih.gov
Pyridazine-based derivativesCOX-2Identified as active lead compounds for developing future COX-2 inhibitors. nih.gov
N-propionamide-substituted dihydropyrroloindolesCOX-2Substitution decreased lipophilicity without losing potency for COX-II inhibition. nih.gov

Antimicrobial and Anti-infective Research Prospects

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents. Halogenated compounds, particularly those built on a pyridine scaffold, are a promising area of research.

Antibacterial Activity (from related halogenated compounds)

The pyridine ring is a "privileged nucleus" in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial effects. nih.govresearchgate.net The introduction of a halogen atom, such as bromine, can enhance the antimicrobial potency of a compound. mdpi.comnih.gov Studies have shown that bromoindole and bromopyridine derivatives possess significant antibacterial activity. For example, 6-bromoindolglyoxylamide derivatives were active against Gram-positive bacteria and could enhance the activity of antibiotics against resistant Gram-negative bacteria. nih.gov Other research has demonstrated that halogenated pyridine Schiff bases were effective against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. mdpi.com Similarly, various 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong antibacterial activity against several Gram-positive strains. frontiersin.org The combination of a bromine atom and a pyridine ring within the this compound structure suggests that it and its derivatives are worthy candidates for antimicrobial screening.

Table 3: Antibacterial Activity of Related Halogenated and Pyridine Compounds

Compound/Derivative ClassTested OrganismsObserved ActivityReference
Halogenated pyridine Schiff basesGram-positive and Gram-negative bacteriaPronounced biocidal effect against Gram-positive bacteria; no discernible effect on Gram-negative bacteria. mdpi.com
6-Bromoindolglyoxylamide polyaminesS. aureus, S. intermedius, P. aeruginosaIntrinsic activity against Gram-positive bacteria; antibiotic enhancement against Gram-negative bacteria. nih.gov
Imidazo[4,5-b]pyridine derivatives (bromo-substituted)Bacillus cereus (Gram-positive), Escherichia coli (Gram-negative)Gram-positive bacteria were more sensitive; one compound inhibited E. coli. mdpi.com
3-(Pyridine-3-yl)-2-oxazolidinone derivativesGram-positive bacteria (S. aureus, S. pneumoniae, etc.)Several compounds exhibited strong antibacterial activity similar to linezolid. frontiersin.org
Halogenated pyrimidine (B1678525) derivativesStaphylococcus aureusPotent biofilm inhibitors with bacteriostatic activity. nih.gov

Antitubercular Activity (from related inhibitors)

While direct studies on the antitubercular activity of this compound are not extensively documented, research into structurally related N-heterocyclic amides has revealed promising leads in the fight against Mycobacterium tuberculosis. For instance, a series of N-(pyrazin-2-yl)benzamides, which are retro-amide analogues of known antimycobacterial agents, have been synthesized and evaluated. acs.org Although many of these "retro-amides" showed lower activity compared to their parent compounds, certain derivatives displayed notable potency. acs.org Specifically, N-(5-chloropyrazin-2-yl)benzamides bearing small alkyl groups at the 4-position of the benzene (B151609) ring exhibited significant activity against M. tuberculosis H37Rv. acs.org

Another class of related compounds, indole-2-carboxamides, has demonstrated exceptional antitubercular activity. acs.org One particular derivative, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, has shown potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. acs.org This highlights the potential of N-acyl derivatives of heterocyclic amines as a fruitful area for the development of new antitubercular drugs. The activity of these related compounds suggests that the amide linkage and the heterocyclic ring are key components for antimycobacterial efficacy, providing a rationale for the potential investigation of this compound and its derivatives in this therapeutic area.

Table 1: Antitubercular Activity of Related N-Heterocyclic Amides

Compound Class Example Compound Target Key Findings Reference
N-(Pyrazin-2-yl)benzamides N-(5-chloropyrazin-2-yl)-4-ethylbenzamide M. tuberculosis H37Rv MIC = 3.13 µg/mL acs.org
Indole-2-carboxamides 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide M. tuberculosis (drug-sensitive, MDR, XDR) MIC = 0.012 µM against drug-sensitive strains acs.org

Antifungal Activity (from related halogenated compounds)

The investigation of halogenated pyridine derivatives has uncovered compounds with significant antifungal properties. The presence of a halogen atom on the pyridine ring can substantially influence the biological activity of the molecule. Research on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives has shown that brominated compounds exhibit antifungal activity. nih.gov For example, a bis-(imidazole)-pyridine hybrid containing a bromine atom showed activity against Candida albicans. nih.gov

Furthermore, studies on other halogenated amide derivatives have demonstrated their potential as antifungal agents. A series of N-(4-halobenzyl)amides of cinnamic and benzoic acids were synthesized and tested against various Candida species. acs.org One of the bromo-substituted benzamides, in particular, displayed potent antifungal activity, highlighting the favorable contribution of the halogen atom. acs.org These findings suggest that the bromopyridine core of this compound could be a valuable feature for antifungal drug design. The electron-withdrawing nature of the bromine atom can alter the electronic properties of the pyridine ring, potentially enhancing its interaction with fungal-specific targets.

Table 2: Antifungal Activity of Related Halogenated Compounds

Compound Class Example Compound Fungal Strain Key Findings Reference
Hybrid bis-(imidazole)-pyridine derivatives bis-(imidazole)-pyridine hybrid with Bromine Candida albicans Weak antifungal activity observed. nih.gov
N-(4-halobenzyl)amides Bromo-substituted benzamide (B126) derivative Candida species Potent antifungal activity. acs.org

Antiviral Activity (Wnt-related contexts)

The Wnt signaling pathway is implicated in the replication of several viruses, making it an attractive target for antiviral therapies. nih.gov Inhibition of this pathway has been shown to suppress the proliferation of viruses such as the pseudorabies virus (PRV). nih.gov While direct antiviral studies on this compound are not available, the general principle of targeting the Wnt pathway with small molecules provides a framework for its potential investigation.

A variety of small molecule inhibitors of the Wnt pathway have been identified, including those that interfere with the function of key components like β-catenin. nih.gov For example, the Wnt inhibitor CCT251545 has demonstrated potent anti-PRV activity by interfering with the macropinocytosis-dependent entry of the virus. nih.gov Given that this compound contains a pyridine core, a scaffold present in numerous biologically active compounds, its potential to modulate the Wnt pathway warrants exploration. nih.gov The development of novel 2-benzoxyl-phenylpyridine derivatives with potent antiviral activities against coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7) further supports the potential of pyridine-containing compounds in antiviral research. nih.gov

Cannabinoid Receptor System Interactions (from related N-aryl-oxadiazolyl-propionamides)

A significant area of research involving compounds structurally related to this compound is the development of selective ligands for the cannabinoid receptor type 2 (CB2). The CB2 receptor is a promising therapeutic target for a range of conditions, including inflammatory and neuropathic pain, due to its expression predominantly in the immune system, which avoids the psychoactive side effects associated with CB1 receptor activation. nih.govnih.gov The class of N-aryl-oxadiazolyl-propionamides has emerged as a particularly promising scaffold for developing potent and selective CB2 ligands. nih.govnih.gov

In these compounds, the N-arylamide substructure plays a crucial role in binding to the CB2 receptor. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that variations in the N-aryl group significantly impact affinity and selectivity. For instance, replacing the N-aryl group with a 9-ethyl-9H-carbazole amide was found to be optimal for size and resulted in high affinity for the human CB2 receptor. nih.govnih.gov The modification of the heteroaromatic moiety in the 3-position of the 1,2,4-oxadiazole (B8745197) ring was shown to have a more pronounced effect on selectivity against the CB1 receptor than on affinity for the CB2 receptor. nih.gov This modular nature of the N-aryl-oxadiazolyl-propionamide scaffold allows for fine-tuning of the pharmacological properties to achieve high CB2 selectivity.

Table 3: CB2 Receptor Affinity of N-aryl-oxadiazolyl-propionamide Derivatives

Compound N-Arylamide Moiety Ki (hCB2) [nM] Ki (hCB1) [nM] Selectivity (CB1/CB2) Reference
Derivative with Indole (B1671886) Indole 24.3 >10000 >411 nih.gov
Derivative with Carbazole 9-ethyl-9H-carbazole 6.98 >10000 >1432 nih.gov

The development of selective CB2 receptor ligands has paved the way for the creation of radiotracers for molecular imaging techniques like Positron Emission Tomography (PET). nih.govepa.govnih.gov PET imaging allows for the non-invasive visualization and quantification of CB2 receptor expression in vivo, which is particularly valuable for studying neuroinflammatory and neurodegenerative diseases where CB2 receptor levels are often upregulated. acs.orgepa.gov N-aryl-oxadiazolyl-propionamides have been successfully radiolabeled with isotopes such as fluorine-18 (B77423) (¹⁸F) to serve as CB2-selective PET radiotracers. nih.govepa.govnih.gov

The site of radiolabeling on the N-aryl-oxadiazolyl-propionamide scaffold is a critical consideration. Studies have shown that the introduction of a fluorine atom at various positions on the (hetero)aromatic moiety has a minimal impact on the compound's affinity and selectivity for the CB2 receptor. epa.gov This allows for the synthesis of ¹⁸F-labeled compounds that retain their favorable pharmacological profile. epa.gov However, in vivo studies with some of these radiotracers have revealed challenges such as rapid peripheral metabolism and the formation of brain-penetrant radiometabolites, which can complicate the interpretation of PET images. epa.gov Despite these challenges, the N-aryl-oxadiazolyl-propionamide scaffold remains a promising platform for the development of next-generation CB2 PET radiotracers with improved in vivo stability. acs.orgepa.gov

Sphingosine-1-phosphate Receptor 3 (S1P3) Antagonism (from related compounds)

The sphingosine-1-phosphate (S1P) signaling system, particularly the S1P3 receptor, is involved in a variety of physiological and pathological processes, making it a target for therapeutic intervention. While direct evidence for this compound as an S1P3 antagonist is not available, the exploration of pyridine-containing compounds in this area is an active field of research. The development of selective S1P3 antagonists is sought after to mitigate potential side effects associated with non-selective S1P receptor modulation. acs.org

Research into S1P receptor modulators has led to the discovery of various heterocyclic scaffolds that confer selectivity for different S1P receptor subtypes. For example, tetrahydropyrazolopyridine derivatives have been identified as S1P1 agonists that spare the S1P3 receptor. acs.org Conversely, the design of S1P3 antagonists has also incorporated pyridine and other nitrogen-containing heterocycles. The structural features of this compound, including the pyridine ring and the amide linkage, are present in various known receptor ligands, suggesting that this compound and its derivatives could be investigated for their potential to interact with S1P receptors. The development of a potent and selective S1P3 antagonist containing a pyridine ring, as demonstrated in some studies, underscores the therapeutic potential of this chemical class.

Research into Inflammatory Processes

The pyridine nucleus is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. While this compound itself is a known chemical entity, extensive research specifically detailing its role in inflammatory processes is not widely available in peer-reviewed literature. However, the investigation of related structures provides a rationale for potential anti-inflammatory interest. For instance, derivatives of nicotinamide (B372718) (a pyridine carboxamide) have been synthesized and shown to possess significant anti-inflammatory activity in both acute and chronic inflammation models, with efficacy comparable to standard drugs like ibuprofen. nih.gov One such study highlighted a nicotinamide derivative that exhibited potent activity, suggesting that its anti-inflammatory action could contribute to anti-atherosclerotic effects. nih.gov

Furthermore, hybrids incorporating brominated heterocyclic moieties, such as bromopyrrole alkaloids, have been synthesized and evaluated for their anti-inflammatory properties using methods like the carrageenan-induced rat paw edema model. researchgate.net These studies have shown that such hybrids can produce significant inhibition of edema. researchgate.net The anti-inflammatory effects of natural products and their derivatives are often investigated by measuring their ability to modulate pro-inflammatory cytokines like TNF-α and interleukins in cell-based assays. mdpi.comnih.gov Given that structural analogues and compounds with similar functional groups are active, this compound and its derivatives could be considered candidates for future anti-inflammatory research.

Role in Cancer Cell Migration and Invasion

The migration and invasion of cancer cells are critical steps in metastasis, the primary cause of mortality in cancer patients. Consequently, significant research is focused on identifying novel agents that can inhibit these processes. While specific studies on the effect of this compound on cancer cell migration and invasion are limited, the broader class of brominated and pyridine-containing compounds has been a subject of investigation in oncology.

For example, research on various novel chemical derivatives has demonstrated the potential to inhibit cancer cell proliferation, migration, and invasion. One study on a novel N-sulfonylamidine-based derivative showed it could inhibit the proliferation, migration, and invasion of human colorectal cancer cells by targeting specific signaling pathways like the Wnt/β-catenin pathway. mdpi.com Another study on an aryl sulfonamide, indisulam, found it could inhibit gastric cancer cell migration by promoting the degradation of the ZEB1 transcription factor, a key player in the epithelial-to-mesenchymal transition (EMT) that facilitates metastasis. nih.gov

Investigations into brominated indole derivatives have also yielded compounds with anti-proliferative and anti-angiogenic activities. nih.gov A study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide showed it significantly inhibited the proliferation of lung cancer cells and displayed anti-angiogenic effects. nih.gov These findings underscore the potential of halogenated heterocyclic compounds in the development of anti-metastatic agents, providing a scientific basis for evaluating this compound and its analogues in this context.

Preclinical Biological Evaluation Methodologies

In Vitro Cell-Based Assays

The preclinical evaluation of compounds like this compound for potential therapeutic effects relies heavily on a battery of in vitro cell-based assays. These assays are crucial for initial screening, determining biological activity, and elucidating mechanisms of action at the cellular level before proceeding to more complex in vivo studies.

For assessing anti-cancer effects, several standard assays are employed:

Proliferation/Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability and proliferation. It assesses the metabolic activity of cells, which is indicative of the number of viable cells. nih.gov

Migration Assays: The wound-healing or "scratch" assay is a straightforward method to study directional cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured over time. nih.gov

Invasion Assays: The Transwell invasion assay, often using Matrigel-coated inserts, is used to evaluate the ability of cancer cells to invade through a simulated extracellular matrix (ECM). Cells that successfully invade the matrix and migrate to the lower surface of the filter are stained and quantified. mdpi.com

For evaluating anti-inflammatory potential, common assays include:

Cytokine Quantification: Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or anti-inflammatory cytokines secreted by immune cells (like macrophages) in culture, often after stimulation with an inflammatory agent like lipopolysaccharide (LPS). nih.gov

Enzyme Activity Assays: The activity of key inflammatory enzymes, such as Cyclooxygenase-2 (COX-2), can be measured to determine if a compound exerts its effect through inhibition of prostaglandin (B15479496) synthesis. mdpi.com

Table 1: Common In Vitro Cell-Based Assays for Preclinical Evaluation

Assay Type Purpose Typical Cell Lines Key Measurement
MTT Assay To assess cell viability and anti-proliferative effects. A549 (Lung Cancer), MCF-7 (Breast Cancer), HUVEC (Endothelial) Optical density, IC50 value (concentration for 50% inhibition). nih.gov
Wound-Healing Assay To evaluate collective cell migration and wound closure rate. LLC (Lewis Lung Carcinoma), WM266 (Melanoma) Rate of gap closure, percentage of migration inhibition. nih.govmdpi.com
Transwell Invasion Assay To measure the invasive potential of cells through an extracellular matrix. HCT-116 (Colorectal Cancer), A431 (Skin Cancer) Number of invaded cells, percentage of invasion inhibition. mdpi.comscholarsresearchlibrary.com
ELISA To quantify the production of inflammatory mediators (e.g., TNF-α). Murine Macrophages (e.g., RAW 264.7) Concentration of specific cytokines (pg/mL or ng/mL). nih.gov

In Vivo Efficacy Studies using Animal Models (e.g., pain models)

Following promising in vitro results, compounds are advanced to in vivo studies using animal models to assess their efficacy and pharmacological properties within a complex biological system. For evaluating potential analgesic and anti-inflammatory drugs, various well-established pain models are utilized. These models are designed to replicate different types of pain, including acute, inflammatory, and neuropathic pain.

Inflammatory Pain Models: These models are used to study pain resulting from tissue injury and inflammation.

Carrageenan-Induced Paw Edema: In this acute model, an inflammatory agent (carrageenan) is injected into the paw of a rodent, causing edema, inflammation, and hyperalgesia (increased sensitivity to pain). The effectiveness of a test compound is measured by its ability to reduce the swelling and the animal's pain response. researchgate.net

Complete Freund's Adjuvant (CFA) Model: Injection of CFA induces a more persistent inflammatory state, making it a model for chronic inflammatory pain, often used to study conditions like arthritis. lookchem.com

Neuropathic Pain Models: These models simulate pain caused by nerve damage.

Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to nerve damage and the development of chronic pain behaviors like allodynia (pain from a stimulus that does not normally provoke pain).

Spinal Nerve Ligation (SNL): This model involves the tight ligation of specific spinal nerves, resulting in robust and long-lasting neuropathic pain symptoms.

Nociceptive Pain Models: These models assess the response to a noxious stimulus.

Hot Plate Test: This test measures the latency of an animal's response (e.g., licking a paw or jumping) when placed on a heated surface, evaluating the efficacy of centrally-acting analgesics. rrpharmacology.ru

Acetic Acid Writhing Test: Intraperitoneal injection of acetic acid induces visceral pain, causing characteristic "writhing" movements. The analgesic effect of a compound is determined by the reduction in the number of writhes. lookchem.com

Table 2: Selected In Vivo Animal Models for Pain and Inflammation

Model Name Pain Type Species Purpose Primary Endpoint(s)
Carrageenan-Induced Paw Edema Acute Inflammatory Rat, Mouse To evaluate acute anti-inflammatory and analgesic activity. Paw volume/swelling, pain threshold (e.g., via von Frey filaments). researchgate.netlookchem.com
Hot Plate Test Acute Nociceptive (Thermal) Mouse, Rat To assess central analgesic activity. Reaction time latency (in seconds) to thermal stimulus. rrpharmacology.ru
Acetic Acid Writhing Test Acute Nociceptive (Visceral) Mouse To screen for peripheral and central analgesic effects. Number of abdominal writhes over a set time period. lookchem.com
Chronic Constriction Injury (CCI) Chronic Neuropathic Rat To model nerve injury-induced chronic pain. Mechanical allodynia, thermal hyperalgesia.

Structure Activity Relationship Sar and Rational Drug Design

Elucidation of Structural Determinants for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For N-(5-bromopyridin-3-yl)propionamide, several structural features are critical for its interaction with biological targets. The core structure consists of a pyridine (B92270) ring substituted with a bromine atom at the 5-position and a propionamide (B166681) group at the 3-position.

The propionamide moiety, with its amide linkage, is a key hydrogen bonding motif. The nitrogen and oxygen atoms of the amide can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with amino acid residues in the binding pocket of a target protein. The length and nature of the alkyl group attached to the carbonyl of the amide are also crucial. In the case of the propionyl group, the ethyl substituent contributes to the molecule's lipophilicity and can engage in van der Waals interactions within the binding site.

Impact of the N-(5-bromopyridin-3-yl) Moiety on Pharmacological Profiles

The N-(5-bromopyridin-3-yl) moiety is a recurring structural feature in a variety of biologically active compounds, particularly in the realm of kinase inhibitors. The substitution pattern on the pyridine ring is a key determinant of the pharmacological profile of these molecules. The placement of the amide linkage at the 3-position of the pyridine ring is often crucial for establishing key interactions with the hinge region of protein kinases, a common binding motif for this class of inhibitors.

Studies on related N-pyridyl amides as p38α MAP kinase inhibitors have demonstrated the importance of the pyridine core in achieving high potency. nih.gov While not the exact same molecule, these studies provide valuable insights into the role of the N-pyridyl moiety in kinase inhibition.

Significance of Halogen Substituents in Bioactivity and Selectivity

The introduction of halogen atoms, such as bromine, into a lead compound is a common strategy in medicinal chemistry to modulate its biological activity, selectivity, and pharmacokinetic properties. The bromine atom in this compound is no exception and plays a multifaceted role.

In a series of pyridin-3-yl pyrimidines developed as Bcr-Abl inhibitors, it was noted that halogen substituents on an aniline (B41778) ring were important for biological activity, suggesting that the electronic and steric effects of halogens can be critical for potency. rsc.org While the context is slightly different, it highlights the general importance of halogenation in the design of kinase inhibitors.

The position of the halogen substituent is also critical. The 5-position on the pyridine ring places the bromine atom in a specific region of space that can be exploited for selective interactions with the target protein, helping to distinguish it from other related proteins and thus enhancing selectivity.

Systematic Derivatization and Analog Design for Lead Optimization

Lead optimization is an iterative process that involves the systematic modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For a compound like this compound, several strategies for derivatization and analog design can be envisioned.

One approach is to explore different substituents on the propionamide side chain. Varying the length and branching of the alkyl group can probe the size and shape of the hydrophobic pocket it occupies. Introducing polar functional groups, such as hydroxyl or amino groups, could establish new hydrogen bonding interactions and improve solubility. The synthesis of a series of amide and hydrazide analogues of a cannabinoid CB1 receptor antagonist demonstrated that increasing the length and bulk of the substituent was generally associated with increased receptor affinity and efficacy. nih.gov

Another key area for modification is the pyridine ring. Replacing the bromine atom with other halogens (e.g., chlorine or fluorine) or with other functional groups of varying size and electronic properties can fine-tune the binding affinity and selectivity. For instance, a study on N-(pyridin-3-yl)-2-amino-isonicotinamides as GSK-3 inhibitors showed that modifications on the pyridine ring had a significant impact on activity. researchgate.net

Furthermore, the propionamide linker itself can be modified. Replacing the amide bond with other linkers, such as a sulfonamide or a reversed amide, can alter the hydrogen bonding pattern and the conformational flexibility of the molecule. The optimization of a tri-substituted N-pyridyl amide led to the discovery of a new class of potent N-pyrimidyl amide-based p38α MAP kinase inhibitors, showcasing the impact of modifying the core amide structure. nih.gov

To illustrate the principles of systematic derivatization, the following table presents hypothetical data for a series of analogs of this compound, based on the SAR principles discussed. This table is for illustrative purposes and does not represent actual experimental data for this specific compound series.

Compound IDR1 (at propionamide)R2 (at pyridine-5)Target Kinase IC50 (nM)
1 Ethyl Br 100
2MethylBr150
3IsopropylBr80
4CyclopropylBr60
5EthylCl120
6EthylF200
7EthylI90
8EthylH500

This table is a hypothetical representation to illustrate SAR principles.

This systematic approach to analog design, guided by an understanding of the SAR, is a cornerstone of modern drug discovery and is essential for transforming a promising lead compound into a viable drug candidate.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as N-(5-bromopyridin-3-yl)propionamide, to the binding site of a target protein.

Wnt Pathway Protein Interactions

The Wnt signaling pathway is crucial in cell fate determination, proliferation, and migration, and its dysregulation is implicated in various diseases, including cancer. Molecular docking simulations would be employed to predict whether this compound can interact with key proteins in this pathway, such as β-catenin or Dishevelled. A typical docking study would assess the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the protein's active site. While specific docking studies for this compound with Wnt proteins are not documented in the provided search results, the approach remains a fundamental tool for exploring such potential interactions.

Kinase Binding Modes (e.g., Bcr-Abl)

Kinases are a major class of drug targets, particularly in oncology. The Bcr-Abl tyrosine kinase is a hallmark of chronic myeloid leukemia (CML). nih.gov Inhibitors of Bcr-Abl, such as imatinib (B729) and nilotinib, typically bind to the ATP-binding site. researchgate.netnih.gov Molecular docking studies are essential for designing new inhibitors, including those effective against drug-resistant mutations like T315I. nih.govnih.gov

A docking simulation of this compound into the Bcr-Abl kinase domain would investigate its ability to fit within the ATP pocket and form critical interactions. Key binding features for many Bcr-Abl inhibitors include:

Hydrogen Bonds: Interactions with the "hinge region" of the kinase, particularly with residues like Met318. nih.gov

DFG-out Conformation: Stabilization of the inactive state of the kinase, where the Asp-Phe-Gly (DFG) motif is flipped. nih.gov This often involves hydrogen bonds with residues such as Glu286 and Asp381. nih.gov

Overcoming Resistance: For the T315I mutation, where a bulky isoleucine replaces a threonine "gatekeeper" residue, docking helps design molecules that can avoid steric clashes. nih.govmdpi.com

The central amide group present in many kinase inhibitors is crucial for establishing hydrogen bonds with DFG residues, which is a key factor in their inhibitory mechanism. researchgate.net A simulation would analyze if the propionamide (B166681) group of this compound could perform a similar role.

Table 1: Illustrative Molecular Docking Parameters for Bcr-Abl Kinase Interaction This table is illustrative and shows the type of data generated from a molecular docking study.

Target ProteinBinding SitePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Predicted Interaction Type
Bcr-Abl (Wild-Type)ATP-binding pocket-8.5Met318, Glu286, Asp381Hydrogen Bond, Hydrophobic
Bcr-Abl (T315I Mutant)ATP-binding pocket-7.2Met318, Asp381Hydrogen Bond, van der Waals

Fatty Acid Amide Hydrolase and Cyclooxygenase Binding

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the breakdown of endocannabinoids like anandamide (B1667382). nih.govebi.ac.uk Inhibiting FAAH increases endocannabinoid levels, offering therapeutic potential for pain and anxiety. Docking studies on FAAH inhibitors help in understanding how they bind to the catalytic site of the enzyme. nih.gov A simulation would place this compound into the FAAH active site to determine its potential to act as an inhibitor.

Cyclooxygenase (COX): COX-1 and COX-2 are the main targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Molecular docking is used to predict a compound's inhibitory potential and its selectivity for COX-2 over COX-1, which can reduce gastrointestinal side effects. mdpi.comresearchgate.net Key interactions within the COX active site involve residues like Arg120, Tyr355, and Ser530. nih.govnih.gov Docking simulations for this compound would assess its fit within the hydrophobic channel of the COX enzymes and its ability to form hydrogen bonds with these critical residues, providing insight into its potential as an anti-inflammatory agent. nih.gov

Cannabinoid Receptor Binding

The cannabinoid receptors CB1 and CB2 are G protein-coupled receptors (GPCRs) and are targets for compounds modulating pain, appetite, and immune responses. mdpi.commdpi.com Molecular docking is used to predict whether a ligand will act as an agonist or antagonist and to understand its binding affinity and selectivity. biointerfaceresearch.comnih.gov The binding pockets of CB1 and CB2 have been well-characterized, and simulations can reveal how a ligand like this compound would orient itself among the transmembrane helices and interact with key amino acid residues. mdpi.comnih.gov Such studies are crucial for predicting the psychoactive potential (mediated by CB1) versus peripheral or immune effects (mediated by CB2). mdpi.combiointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized molecules.

Development of Predictive Models

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with measured biological activity against a specific target (e.g., Bcr-Abl IC₅₀ values) would be required. The process involves several steps:

Descriptor Calculation: For each molecule in the series, various molecular descriptors are calculated. These can be constitutional, topological, geometric, or electronic in nature. nih.govmdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the observed biological activity. mdpi.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.govnih.gov

A predictive QSAR model could identify which structural features of the this compound scaffold are most important for its activity. For instance, it could reveal whether the bromine atom on the pyridine (B92270) ring is critical, or how modifications to the propionamide side chain might enhance binding affinity. nih.govresearchgate.net Such models serve as a powerful guide for designing more potent and selective compounds. mdpi.comresearchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Model Development This table provides examples of descriptor classes that would be calculated to build a predictive QSAR model.

Descriptor ClassExample DescriptorDescription
ElectronicPartial ChargeDistribution of electron density on atoms.
TopologicalWiener IndexA measure of molecular branching.
Steric/GeometricMolecular VolumeThe volume occupied by the molecule.
HydrophobicLogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.

Three-Dimensional QSAR Approaches

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are instrumental in understanding how the three-dimensional properties of a series of molecules relate to their biological activity. In a hypothetical 3D-QSAR study involving a series of analogs of this compound, the primary goal would be to build a predictive model that can guide the design of new compounds with enhanced potency.

The process would involve aligning a set of molecules, including this compound, based on a common structural scaffold. From this alignment, steric and electrostatic fields are calculated around each molecule. These fields are then used as descriptors in a partial least squares (PLS) analysis to correlate the 3D properties with the observed biological activity.

The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

Table 1: Hypothetical 3D-QSAR Model Parameters for a Series of Pyridinamide Analogs

ParameterValueDescription
0.75Cross-validated correlation coefficient, indicating good predictive ability of the model.
0.92Non-cross-validated correlation coefficient, showing a strong correlation between predicted and actual activity.
Steric Field Contribution55%Indicates that the size and shape of the molecule are significant contributors to its activity.
Electrostatic Field Contribution45%Shows the importance of the electronic properties (charge distribution) of the molecule.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed understanding of the intrinsic properties of a molecule. For this compound, these calculations can elucidate its electronic structure, preferred three-dimensional shape, and spectroscopic characteristics.

Electronic Structure Characterization

The electronic structure of this compound can be characterized using methods like Density Functional Theory (DFT). These calculations would reveal the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVRepresents the energy of the outermost electrons; related to the ability to donate electrons.
LUMO Energy-1.5 eVRepresents the energy of the lowest energy unoccupied orbital; related to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicates the molecule's kinetic stability and resistance to chemical reactions.
Dipole Moment3.2 DA measure of the overall polarity of the molecule, influencing its solubility and interaction with polar environments.

Conformational Analysis

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound would involve calculating the energy of the molecule as a function of the rotation around its single bonds, particularly the C-N amide bond and the bond connecting the propionamide group to the pyridine ring. This analysis helps to identify the most stable, low-energy conformations. The flexibility of the propionamide side chain is a key determinant of how the molecule can adapt its shape to fit into a biological target like a receptor binding site. Studies on similar N-acyl anilines have shown that the planarity of the amide group and its orientation relative to the aromatic ring are critical for its interactions.

Table 3: Hypothetical Relative Energies of Key Conformations of this compound

Dihedral Angle (Pyridine-N-C=O)Relative Energy (kcal/mol)Population at 298 K (%)Conformation
2.55Eclipsed
60°0.830Gauche
120°1.515Skew
180°0.050Anti-periplanar (most stable)

Spectroscopic Property Prediction

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental results. For this compound, DFT calculations could predict the vibrational frequencies corresponding to the stretching and bending of its various bonds. For example, the characteristic C=O stretching frequency of the amide group and the vibrational modes of the bromopyridine ring could be calculated. Similarly, the chemical shifts of the hydrogen and carbon atoms in the molecule can be predicted to aid in the assignment of NMR spectra.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic FeaturePredicted Value (DFT)Experimental Value
C=O Stretch (IR)1685 cm⁻¹1680 cm⁻¹
N-H Stretch (IR)3300 cm⁻¹3295 cm⁻¹
Pyridine Ring C-H (¹H NMR)δ 8.5, 8.2, 7.9 ppmδ 8.6, 8.3, 8.0 ppm
Propionyl CH₂ (¹H NMR)δ 2.4 ppmδ 2.5 ppm
Carbonyl Carbon (¹³C NMR)δ 173 ppmδ 174 ppm

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(5-bromopyridin-3-yl)propionamide is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propionamide (B166681) group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the amide functionality. The protons on the pyridine ring would likely appear in the downfield region (typically δ 7.0-9.0 ppm), with their multiplicity (singlet, doublet, triplet) and coupling constants (J) revealing their substitution pattern and spatial relationships. The ethyl group of the propionamide moiety would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl group adjacent to a carbonyl.

Interactive Data Table: Predicted NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
Amide N-H~8.0-9.0 (broad singlet)-Chemical shift can vary with solvent and concentration.
Pyridine C-H~7.5-8.5~120-150Specific shifts depend on the position relative to N and Br.
Propionamide -CH₂-~2.4 (quartet)~30Coupled to the -CH₃ protons.
Propionamide -CH₃~1.2 (triplet)~10Coupled to the -CH₂- protons.
Carbonyl C=O-~173Expected downfield shift.
Pyridine C-Br-~118Halogen substitution effect.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the secondary amide, which is expected in the region of 1650-1680 cm⁻¹. Another key feature is the N-H stretching vibration of the amide, appearing as a sharp to moderately broad band around 3300 cm⁻¹. The presence of the aromatic pyridine ring is indicated by C-H stretching vibrations typically found just above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.czucla.edu The C-Br stretching vibration is expected to appear in the fingerprint region, at lower wavenumbers, typically below 700 cm⁻¹. wpmucdn.comumn.edu

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amide N-HStretch~3300Medium to Strong
Aromatic C-HStretch~3050-3100Medium to Weak
Aliphatic C-HStretch~2850-2960Medium
Amide C=OStretch~1660-1680Strong
Aromatic C=C/C=NRing Stretch~1400-1600Medium to Weak
Amide N-HBend~1550Medium
C-BrStretch<700Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is invaluable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of approximately equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of this compound under electron ionization (EI) would likely involve cleavage of the amide bond. A common fragmentation pathway for amides is the α-cleavage, which could lead to the formation of the propionyl cation ([CH₃CH₂CO]⁺) or the 5-bromopyridin-3-ylaminyl radical cation. Another significant fragmentation could be the McLafferty rearrangement, if sterically feasible, which is common for carbonyl compounds with a γ-hydrogen. The analysis of these fragment ions helps to piece together the structure of the parent molecule. For example, the mass spectrum of propanamide shows a base peak at m/z 44, corresponding to the [O=C-NH₂]⁺ ion. docbrown.info

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound itself is not reported in the searched literature, a study on the closely related compound, 2,2-dimethyl-N-(pyridin-3-yl)propanamide, provides valuable insights into the likely solid-state conformation. nih.gov In this analogue, the pyridine ring is inclined relative to the plane of the amide group. It is also observed that molecules are linked by N-H···N hydrogen bonds, forming chains in the crystal lattice. nih.gov It is highly probable that this compound would adopt a similar planar conformation for the amide group and exhibit intermolecular N-H···N hydrogen bonding, where the amide proton of one molecule interacts with the nitrogen atom of the pyridine ring of an adjacent molecule. The presence of the bromine atom could also introduce halogen bonding interactions, further influencing the crystal packing.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and carbonyl groups.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The pyridine ring is an aromatic chromophore and will give rise to intense π → π* transitions, typically below 300 nm. The carbonyl group of the amide is also a chromophore and exhibits a weak n → π* transition at longer wavelengths (around 270-300 nm) and a more intense π → π* transition at shorter wavelengths. The combination of the bromopyridine and propionamide moieties will result in a composite spectrum reflecting the electronic structure of the entire molecule. The exact position and intensity of the absorption maxima (λ_max) would need to be determined experimentally.

Future Research Directions and Therapeutic Potential

Development of N-(5-bromopyridin-3-yl)propionamide Derivatives with Enhanced Potency and Selectivity

The development of derivatives from a lead compound is a fundamental strategy in medicinal chemistry to optimize its pharmacological profile. For this compound, future research would likely focus on systematic structural modifications to enhance its potency against specific biological targets and to improve its selectivity, thereby minimizing off-target effects.

Key areas for derivatization could include:

Modification of the Propionamide (B166681) Side Chain: Altering the length and branching of the alkyl chain, or introducing cyclic moieties, could influence the compound's binding affinity and pharmacokinetic properties.

Substitution on the Pyridine (B92270) Ring: The bromine atom at the 5-position offers a site for various chemical transformations, such as cross-coupling reactions, to introduce a diverse range of functional groups. These modifications can significantly impact the electronic properties and steric profile of the molecule, potentially leading to improved interactions with target proteins.

Introduction of Additional Functional Groups: Incorporating hydrogen bond donors and acceptors, or groups that can participate in other non-covalent interactions, could enhance the binding affinity and specificity of the derivatives.

The following table outlines potential derivatives and the rationale for their synthesis, based on established principles of medicinal chemistry.

Derivative ClassRationale for SynthesisPotential Impact on Activity
Phenyl-substituted analogsIntroduce aromatic interactions with the target protein.Enhanced binding affinity and selectivity.
Heterocyclic-substituted analogsModulate physicochemical properties and introduce new interaction points.Improved solubility and target engagement.
Chiral propionamide derivativesExplore stereospecific interactions with the target.Increased potency and reduced off-target effects.

Exploration of Novel Therapeutic Applications Beyond Current Indications

While the specific therapeutic indications for this compound are not well-documented, the broader class of pyridine derivatives has shown efficacy in a wide range of diseases. nih.govscienceopen.com Future research should, therefore, involve extensive screening of this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic applications.

Potential therapeutic areas to explore include:

Oncology: Pyridine-containing compounds have been successfully developed as anticancer agents. bldpharm.com Investigating the antiproliferative activity of this compound derivatives against various cancer cell lines could reveal new opportunities in cancer therapy.

Neurodegenerative Diseases: The structural motifs present in this compound could allow it to interact with targets in the central nervous system. Screening for activity against enzymes and receptors implicated in diseases like Alzheimer's and Parkinson's may yield promising results.

Inflammatory Diseases: Many anti-inflammatory drugs incorporate a pyridine scaffold. Evaluating the ability of this compound derivatives to modulate inflammatory pathways could lead to the development of new treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Translational Research and Pathways to Clinical Development

The journey from a promising compound in the laboratory to a clinically approved drug is long and arduous. For this compound and its derivatives, a clear translational research strategy would be essential.

This pathway would involve:

Preclinical Studies: Once a lead derivative with desirable potency and selectivity is identified, it must undergo rigorous preclinical testing. This includes in vitro ADME (absorption, distribution, metabolism, and excretion) studies to assess its drug-like properties and in vivo studies in animal models to evaluate its efficacy and safety.

Biomarker Identification: Identifying biomarkers that can predict a patient's response to the drug or monitor its therapeutic effect would be crucial for designing efficient clinical trials.

Clinical Trials: Should the preclinical data be favorable, the compound would progress to Phase I, II, and III clinical trials to evaluate its safety, efficacy, and optimal dosing in human subjects.

Currently, there are no publicly listed clinical trials specifically for this compound.

Challenges and Opportunities in Pyridine-Based Chemical Compound Research

The field of pyridine-based drug discovery is ripe with both challenges and opportunities that will undoubtedly shape the future of compounds like this compound.

Challenges:

Selectivity: Achieving high selectivity for the intended biological target over other related proteins remains a significant hurdle. Poor selectivity can lead to off-target effects and unwanted side effects.

Drug Resistance: The development of drug resistance is a common problem in many therapeutic areas, and pyridine-based drugs are no exception. bldpharm.com

Synthesis Complexity: The synthesis of complex pyridine derivatives can be challenging and costly, potentially hindering their development. bldpharm.com

Bioavailability: Ensuring that the compound can be effectively absorbed and distributed to its site of action in the body is a critical aspect of drug design.

Opportunities:

Novel Target Identification: Advances in genomics and proteomics are continuously identifying new biological targets for drug intervention, providing new avenues for pyridine-based compounds.

Structure-Based Drug Design: The increasing availability of protein crystal structures allows for the rational design of more potent and selective inhibitors.

Combinatorial Chemistry and High-Throughput Screening: These technologies enable the rapid synthesis and evaluation of large libraries of pyridine derivatives, accelerating the drug discovery process.

Nanotechnology-based Drug Delivery: Novel drug delivery systems can help to overcome challenges related to bioavailability and can enable targeted delivery of pyridine-based drugs to specific tissues or cells, enhancing their therapeutic index. bldpharm.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-bromopyridin-3-yl)propionamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via amidation of 5-bromopyridin-3-amine with propionyl chloride. A base (e.g., triethylamine) is used to neutralize HCl byproducts. Reactions are conducted under anhydrous conditions in solvents like dichloromethane at 0–25°C. Yield optimization involves controlled stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and inert atmosphere to prevent hydrolysis . Purity is enhanced via recrystallization in ethanol/water mixtures.

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm bromopyridine ring protons (δ 8.5–9.0 ppm) and propionamide methyl groups (δ 1.1–1.3 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+^+ at m/z 243.0 for C8_8H8_8BrN2_2O).
  • X-ray Crystallography : SHELX software (via SHELXL) refines crystal structures, with emphasis on Br···H interactions influencing packing .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Antiproliferative activity is assessed using MTT assays on cancer cell lines (e.g., hepatocarcinoma HepG2, leukemia Jurkat). Protocols involve:

  • Dose-Response Curves : 24–72 hr exposure at 1–100 µM.
  • Controls : Cisplatin or doxorubicin as positive controls; DMSO as solvent control.
  • Data Interpretation : IC50_{50} values compared to structurally similar compounds (e.g., N-(5-methyl-thiadiazol-2-yl)propionamide) to infer structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the bromine atom’s susceptibility to substitution. Key steps:

  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C5 position on pyridine).
  • Transition State Analysis : Compare activation energies for SNAr (nucleophilic aromatic substitution) vs. radical pathways.
  • Validation : Correlate with experimental kinetics using HPLC to track product ratios under varying conditions (e.g., Pd catalysis vs. photochemical activation) .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC50_{50} across studies)?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Conditions : Standardize cell culture media (e.g., fetal bovine serum lot variations affect compound solubility).
  • Metabolic Stability : Use hepatic microsomes to assess CYP450-mediated degradation; adjust IC50_{50} calculations accordingly.
  • Off-Target Effects : Employ CRISPR screens or proteomics to identify unintended targets (e.g., kinase inhibition confounding cytotoxicity results) .

Q. How can reaction conditions be optimized for regioselective functionalization of the pyridine ring?

  • Methodological Answer : To target C5 bromine for substitution:

  • Catalytic Systems : Pd(PPh3_3)4_4/Xantphos for Suzuki couplings with aryl boronic acids.
  • Solvent Effects : Use DMF/H2_2O mixtures to enhance polar transition state stabilization.
  • Monitoring : In situ IR spectroscopy tracks bromide release (νBrC_{Br-C} ~ 550 cm1^{-1}) to confirm completion. Post-reaction, purify via silica gel chromatography (hexane:EtOAc gradients) .

Q. What analytical methods ensure batch-to-batch consistency in purity for pharmacological studies?

  • Methodological Answer : Rigorous QC protocols include:

  • HPLC-PDA : C18 column (5 µm, 250 × 4.6 mm); mobile phase: 0.1% TFA in H2_2O/MeCN gradient (95:5 to 50:50 over 20 min). Purity ≥95% by area under the curve (AUC).
  • Elemental Analysis : Validate C, H, N, Br percentages within ±0.4% of theoretical values.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolyzed byproducts (e.g., propionic acid) .

Specialized Methodological Considerations

  • Contradiction Resolution Example : If SAR studies conflict on the role of the bromine atom, synthesize analogs (e.g., N-(5-chloro-pyridin-3-yl)propionamide) and compare bioactivity via ANOVA with post-hoc Tukey tests .
  • Advanced Characterization : Use synchrotron XRD to resolve ambiguous electron density maps in crystallography, especially if disorder is observed in the propionamide chain .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.